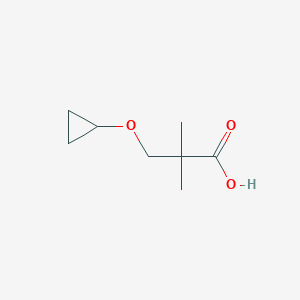

3-Cyclopropoxy-2,2-dimethylpropanoic acid

Description

Significance of Carboxylic Acid Moieties in Organic and Medicinal Chemistry

The carboxylic acid functional group (-COOH) is a ubiquitous and vital component in the realm of organic and medicinal chemistry. nih.govlongdom.orgfiveable.me Its prevalence is underscored by its presence in a vast array of over 450 marketed drugs, including common nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, and cholesterol-lowering statins. nih.gov This functional group's importance stems from its unique physicochemical properties, particularly its acidity and its capacity to engage in strong electrostatic interactions and hydrogen bonding. nih.govresearchgate.net These characteristics often make it a key determinant in the interactions between a drug molecule and its biological target. nih.govresearchgate.net

The carboxyl group's ability to donate a proton confers acidic properties to the molecule, influencing its behavior in physiological environments. numberanalytics.com This acidity can enhance a compound's water solubility, a crucial factor for drug delivery and bioavailability. researchgate.netwiley-vch.de Furthermore, the carboxyl group's capacity to form hydrogen bonds and ion pairs makes it an attractive feature for interacting with biological targets like enzymes and receptors, thereby influencing a drug's efficacy and specificity. numberanalytics.com

However, the presence of a carboxylic acid moiety can also present challenges in drug design. It can lead to metabolic instability, potential toxicity, and limited ability to cross biological membranes. nih.govnih.gov To address these drawbacks while preserving the beneficial binding interactions, medicinal chemists often employ a strategy of replacing the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties. nih.gov

The Cyclopropyl (B3062369) Motif in Contemporary Chemical Design and Drug Discovery

One of the key features of the cyclopropyl group is the coplanarity of its three carbon atoms, along with shorter and stronger carbon-carbon and carbon-hydrogen bonds compared to standard aliphatic chains. scientificupdate.com This strained ring structure can introduce conformational constraints, helping to position other parts of the molecule for optimal binding to its target, which can lead to increased potency and a more entropically favorable interaction. iris-biotech.deresearchgate.net

The cyclopropyl ring is often used to improve a drug's metabolic stability. scientificupdate.comiris-biotech.de For instance, replacing a group prone to metabolic breakdown, like an N-ethyl group, with an N-cyclopropyl group can protect the molecule from enzymatic degradation. iris-biotech.de Furthermore, the introduction of a cyclopropyl group can influence a molecule's lipophilicity and potentially reduce off-target effects. scientificupdate.comiris-biotech.de Its unique electronic properties, stemming from significant π-orbital overlap, also contribute to its distinct behavior and utility in medicinal chemistry. fiveable.me The versatility of the cyclopropyl group allows it to serve as a rigid linker or as an isosteric replacement for other groups like alkenes, making it a powerful tool for fine-tuning the pharmacological profile of a drug candidate. scientificupdate.com

Overview of 2,2-Dimethylpropanoic Acid Scaffolds in Chemical Research

The 2,2-dimethylpropanoic acid scaffold, also known as pivalic acid, is a notable structural element in chemical research, particularly in the synthesis of pharmaceuticals and other complex organic molecules. sigmaaldrich.comwikipedia.orgsmolecule.com This branched carboxylic acid is characterized by a quaternary carbon atom bonded to three methyl groups and a carboxyl group. wikipedia.org

A primary application of the 2,2-dimethylpropanoic acid moiety in organic synthesis is its use as a "protecting group" for alcohols. wikipedia.org The pivaloyl group (Piv or Pv), derived from pivalic acid, can be attached to an alcohol to form a stable ester. This temporarily masks the alcohol's reactivity, allowing chemical transformations to be performed on other parts of the molecule. The pivaloyl group can then be removed under specific conditions to restore the original alcohol functionality. wikipedia.orgsmolecule.com

Contextualizing 3-Cyclopropoxy-2,2-dimethylpropanoic Acid within the Landscape of Medicinal Chemistry Research

The compound this compound integrates the key structural features discussed previously: a carboxylic acid, a cyclopropyl group, and a 2,2-dimethylpropanoic acid scaffold. This combination of motifs suggests its potential as a valuable building block or lead compound in medicinal chemistry research.

The carboxylic acid group provides a crucial anchor for interacting with biological targets through hydrogen bonding and ionic interactions. nih.govnumberanalytics.com The 2,2-dimethylpropanoic acid framework, with its characteristic gem-dimethyl group, can contribute to enhanced metabolic stability and potency. acs.orgresearchgate.netdocumentsdelivered.com The introduction of the cyclopropoxy moiety further refines the molecule's properties. The cyclopropyl ring can introduce conformational rigidity, potentially leading to more selective binding to target proteins. iris-biotech.deresearchgate.net It can also serve to block sites of metabolism, thereby improving the compound's pharmacokinetic profile. hyphadiscovery.com

Derivatives of propanoic acid have been investigated for a range of therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents. nih.gov Furthermore, propanoic acid derivatives have been explored as potential anticancer candidates. mdpi.commdpi.com The specific combination of the cyclopropoxy and gem-dimethyl groups in this compound presents a unique scaffold that medicinal chemists can utilize to explore new chemical space and develop novel therapeutic agents. The strategic incorporation of these well-established pharmacophoric elements makes this compound a point of interest for further investigation in drug discovery programs.

Structure

3D Structure

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

3-cyclopropyloxy-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C8H14O3/c1-8(2,7(9)10)5-11-6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10) |

InChI Key |

IOTQFXOFJRNSQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC1CC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropoxy 2,2 Dimethylpropanoic Acid and Analogues

Retrosynthetic Analysis of 3-Cyclopropoxy-2,2-dimethylpropanoic Acid

A logical retrosynthetic analysis of this compound involves disconnecting the ether linkage. This primary disconnection points to two key precursors: a cyclopropanol (B106826) derivative and a 3-halo-2,2-dimethylpropanoic acid derivative. This approach simplifies the complex target molecule into more readily available or synthetically accessible starting materials. The ether bond formation is a crucial step in the forward synthesis.

Another potential retrosynthetic route could involve the formation of the cyclopropane (B1198618) ring at a later stage of the synthesis. However, the former strategy, which focuses on the etherification as the key bond-forming step, is often more direct.

Approaches to the Construction of the Cyclopropoxy Moiety

The formation of the cyclopropoxy group is a critical aspect of the synthesis of the target molecule and its analogues. This can be achieved through several methods, primarily involving the etherification of cyclopropanol or the direct cyclopropanation of an appropriate substrate.

The Williamson ether synthesis is a classic and widely used method for preparing ethers, including those with a cyclopropyl (B3062369) group. byjus.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. byjus.commasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a cyclopropoxide salt with a suitable 3-halo-2,2-dimethylpropanoic ester. The alkoxide is generated by treating cyclopropanol with a strong base. youtube.com

Cyclopropanol itself is a highly unstable compound due to significant ring strain, making it prone to ring-opening reactions. wikipedia.org However, it can be used as a reagent to introduce the cyclopropyl group into various molecules. wikipedia.org Recent advancements have focused on improving access to cyclopropanol from more readily available starting materials like cyclopropyl methyl ketone through a Baeyer-Villiger oxidation. chemrxiv.org

The Williamson ether synthesis is an S(_N)2 reaction, and as such, works best with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com The intramolecular version of this reaction is also a powerful tool for forming cyclic ethers. masterorganicchemistry.com

Cyclopropanation reactions are fundamental processes in organic chemistry for creating cyclopropane rings. wikipedia.orgnumberanalytics.com These reactions are crucial for the synthesis of many complex molecules, including various natural products and pharmaceuticals. wikipedia.orgnumberanalytics.com

Several methods exist for cyclopropanation, often involving the reaction of an alkene with a carbene or a carbenoid. libretexts.org Key cyclopropanation reactions include:

The Simmons-Smith Reaction: This method uses a carbenoid, typically iodomethylzinc iodide, to convert alkenes into cyclopropanes. wikipedia.org It is known for its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

Using Diazo Compounds: Diazo compounds can be used to generate carbenes, which then react with alkenes to form cyclopropanes. wikipedia.org This can be done either photochemically or thermally. wikipedia.org

Kulinkovich Reaction: This reaction produces cyclopropanols from esters and Grignard reagents in the presence of a titanium alkoxide. wikipedia.org

These cyclopropanation methods can be applied to synthesize precursors that are then converted into the desired cyclopropoxy moiety. For instance, a suitably functionalized alkene could be cyclopropanated and then elaborated to introduce the ether linkage.

Synthesis of the 2,2-Dimethylpropanoic Acid Core Structure

The 2,2-dimethylpropanoic acid, also known as pivalic acid, core is another key structural feature of the target molecule. nist.gov The gem-dimethyl group is a common motif in many natural products and medicinal compounds. acs.org

The synthesis of carboxylic acids bearing a gem-dimethyl group can be achieved through various methods. One common approach is the hydrocarboxylation of alkenes like isobutylene, which adds a carboxyl group and a hydrogen atom across the double bond. wikipedia.org

Another strategy involves the α-methylation of an appropriate precursor. For example, a substituted ester can undergo α-methylation followed by reduction to introduce the gem-dimethyl group. nih.gov More recent methods have explored palladium-catalyzed C-H arylation of pivalic acid to create more complex derivatives. rsc.org

The synthesis of 2,2-dimethylcyclopropane carboxylic acid has been achieved through a multi-step process involving esterification, cyclopropanation, and hydrolysis, starting from 2-methylbutenoic acid. researchgate.net

For the synthesis of this compound itself, there are no stereocenters in the final molecule. However, when considering the synthesis of more complex analogues, stereochemistry can become a significant factor.

For instance, if the propanoic acid backbone is further substituted, the creation of new stereocenters would require stereoselective synthetic methods. Cyclopropanation reactions, such as the Simmons-Smith reaction, are known to be stereospecific, which can be advantageous in controlling the stereochemistry of the cyclopropane ring. masterorganicchemistry.com Similarly, certain reactions for the synthesis of cyclopropanols can proceed with high diastereoselectivity. organic-chemistry.org

In the synthesis of analogues with chiral centers, resolution techniques or asymmetric synthesis would be necessary to obtain enantiomerically pure compounds. For example, chiral resolution has been used in the synthesis of (S)-(+)-2,2-dimethylcyclopropane carboxylic acid. researchgate.net

Coupling Reactions for Assembling the this compound Scaffold

The central challenge in synthesizing this compound is the formation of the ether linkage between the cyclopropyl group and the 2,2-dimethylpropanoic acid backbone. Coupling reactions are the most effective methods for creating this C-O bond.

The most prominent and widely used method for this type of ether formation is the Williamson ether synthesis . masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. masterorganicchemistry.com For the synthesis of the target molecule, two primary pathways based on this reaction are feasible:

Pathway A: Reaction of a cyclopropoxide salt with an alkyl halide derivative of 2,2-dimethylpropanoic acid.

Pathway B: Reaction of a cyclopropyl halide with a salt of 3-hydroxy-2,2-dimethylpropanoic acid.

The Williamson ether synthesis is an SN2 reaction, meaning it proceeds via a backside attack by a nucleophile on an electrophilic carbon. wikipedia.org This mechanism dictates the choice of reactants. Primary alkyl halides are preferred as they are less sterically hindered and less prone to competing elimination reactions. masterorganicchemistry.comchem-station.com Tertiary alkyl halides are unsuitable as they primarily yield elimination products. masterorganicchemistry.com

Given these constraints, Pathway A is generally the more efficient route. Here, cyclopropanol is deprotonated with a strong base like sodium hydride (NaH) to form sodium cyclopropoxide. masterorganicchemistry.com This alkoxide then acts as the nucleophile, attacking an electrophile such as ethyl 3-bromo-2,2-dimethylpropanoate. The ester is used as a protected form of the carboxylic acid to prevent side reactions. A final hydrolysis step would then yield the desired this compound.

Another relevant method is reductive etherification . This process can convert a carbonyl compound directly into an ether. organic-chemistry.org For instance, the reductive etherification of a keto-ester precursor using a reducing agent like triethylsilane in the presence of cyclopropanol and a catalyst could potentially form the desired ether linkage in a single step. organic-chemistry.org

Below is a comparative table of potential coupling strategies.

| Coupling Strategy | Reactant 1 | Reactant 2 | Typical Conditions | Advantages | Potential Challenges |

| Williamson Ether Synthesis (Pathway A) | Sodium cyclopropoxide | Ethyl 3-bromo-2,2-dimethylpropanoate | Polar aprotic solvent (e.g., DMF, Acetonitrile) chem-station.com | High reliability, good yields for primary halides. masterorganicchemistry.comwikipedia.org | Requires strong base, potential for elimination side reactions. |

| Williamson Ether Synthesis (Pathway B) | Sodium 3-hydroxy-2,2-dimethylpropanoate | Cyclopropyl bromide | Polar aprotic solvent | Utilizes a different set of starting materials. | Cyclopropyl halides can be less reactive than primary alkyl halides. |

| Reductive Etherification | A keto-ester precursor | Cyclopropanol, Triethylsilane | Lewis acid catalyst (e.g., Iron(III) chloride) organic-chemistry.org | One-pot reaction from a carbonyl compound. organic-chemistry.org | May require specific catalysts and optimization; substrate scope can be limited. organic-chemistry.org |

| Ullmann Condensation | A phenol (B47542) analogue | Cyclopropyl halide | Copper catalyst, high temperatures | Useful for aryl ethers. | Harsh reaction conditions, not directly applicable to the aliphatic backbone. |

Development of Stereoselective Synthetic Routes for this compound Analogues

While this compound itself is achiral, its analogues, which may contain additional substituents, often require stereoselective synthesis to isolate a specific biologically active stereoisomer. For example, introducing a hydroxyl or amino group at the C3 position of the propanoic acid chain creates a stereocenter. The development of stereoselective routes is critical for producing enantiomerically pure analogues.

Key strategies for achieving stereoselectivity include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral aldehyde, such as Garner's aldehyde, can serve as a common starting point to construct specific stereocenters in the final product. elsevierpure.com

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a reaction. For example, a chiral rhodium complex can catalyze enantioselective cyclopropanation reactions to create substituted cyclopropyl rings with high diastereo- and enantioselectivity. organic-chemistry.org Similarly, asymmetric reduction of a ketone precursor could establish a chiral hydroxyl group.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a reaction to occur from a specific face, thereby creating the desired stereocenter. After the reaction, the auxiliary is removed. Evans auxiliaries are commonly used for stereoselective alkylation reactions.

The table below outlines these stereoselective approaches for a hypothetical analogue, (3R)-3-hydroxy-3-cyclopropoxy-2,2-dimethylpropanoic acid.

| Stereoselective Approach | Principle | Example Application | Outcome |

| Chiral Pool Synthesis | Start with an enantiopure building block. | Using a derivative of (R)-malic acid as the starting material. | The inherent chirality of the starting material is transferred to the final product. |

| Asymmetric Catalysis | A chiral catalyst creates a stereocenter in a prochiral substrate. | Asymmetric reduction of a ketone precursor using a chiral borane (B79455) reagent (e.g., CBS catalyst). | High enantiomeric excess of the desired (R)-hydroxy analogue. |

| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome of a reaction. | Attaching a chiral auxiliary to the carboxylic acid, followed by a stereoselective reaction at the C3 position. | Formation of the desired stereocenter, followed by removal of the auxiliary. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in pharmaceutical synthesis aims to reduce environmental impact, improve safety, and increase efficiency. mdpi.com The synthesis of this compound can be optimized by incorporating these principles.

The traditional Williamson ether synthesis, for example, often uses hazardous solvents and stoichiometric amounts of strong bases, generating significant waste. masterorganicchemistry.comresearchgate.net A greener approach would involve several modifications. Catalytic methods, such as the catalytic Williamson ether synthesis (CWES), can be employed to reduce the amount of reagents required. researchgate.net This process can use less reactive alkylating agents at high temperatures with only catalytic amounts of a base. researchgate.net

The choice of solvent is another critical factor. Replacing hazardous solvents like DMF with greener alternatives such as water, ethanol, or even supercritical carbon dioxide (scCO₂) can significantly reduce the environmental footprint of the process. mdpi.comresearchgate.net Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption. mdpi.com

The 12 principles of green chemistry provide a framework for designing more sustainable synthetic routes.

| Principle of Green Chemistry | Application in the Synthesis of this compound |

| 1. Prevention | Design the synthesis to minimize waste generation from the outset. |

| 2. Atom Economy | Choose reactions, like addition reactions, that maximize the incorporation of all materials into the final product. |

| 3. Less Hazardous Chemical Syntheses | Avoid using highly toxic reagents like phosgene (B1210022) or heavy metals. Select less toxic alkylating agents. |

| 4. Designing Safer Chemicals | The target molecule itself should be designed to have minimal toxicity. |

| 5. Safer Solvents and Auxiliaries | Replace volatile and toxic organic solvents (e.g., DMF, nitromethane) with water, ethanol, or supercritical CO₂. organic-chemistry.orgmdpi.com |

| 6. Design for Energy Efficiency | Use microwave irradiation or conduct reactions at ambient temperature and pressure where possible to reduce energy use. mdpi.com |

| 7. Use of Renewable Feedstocks | Source starting materials like cyclopropanol or precursors to the propanoic acid moiety from renewable biomass if feasible. rsc.org |

| 8. Reduce Derivatives | Minimize the use of protecting groups for the carboxylic acid to reduce the number of synthetic steps. masterorganicchemistry.com |

| 9. Catalysis | Employ catalytic reagents (e.g., iron(III) chloride, phase-transfer catalysts) instead of stoichiometric reagents. organic-chemistry.orgresearchgate.net |

| 10. Design for Degradation | Design the final product to break down into benign substances after its use. |

| 11. Real-time Analysis for Pollution Prevention | Implement in-process monitoring to prevent the formation of byproducts and hazardous substances. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the potential for chemical accidents, such as explosions or fires. |

By consciously applying these principles, the synthesis of this compound and its analogues can be made more environmentally sustainable and economically viable.

Structure Activity Relationship Sar and Structural Modifications of 3 Cyclopropoxy 2,2 Dimethylpropanoic Acid Analogues

General Principles of SAR in Carboxylic Acid Derivatives for Biological Activity

Carboxylic acid derivatives are a cornerstone of medicinal chemistry, with this functional group present in over 450 marketed drugs. nih.gov The carboxylic acid moiety is often a key part of a molecule's pharmacophore—the essential features required for biological activity—due to its unique physicochemical properties. nih.govresearchgate.net Its acidity and ability to form strong electrostatic interactions and hydrogen bonds are frequently critical for binding to biological targets. nih.govresearchgate.netunina.it

The ionized form of the carboxylic acid, the carboxylate anion, can form salt bridges or ionic bonds with positively charged residues like lysine or arginine in a receptor's binding pocket. unina.itdrugdesign.org The carboxyl group can also act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen), allowing for multiple, specific interactions that enhance binding affinity and selectivity. researchgate.netdrugdesign.org

Impact of the Cyclopropoxy Group on Ligand-Target Interactions

The cyclopropyl (B3062369) group is a valuable motif in drug design, often used to fine-tune a molecule's pharmacological performance. iris-biotech.descientificupdate.com Its unique structural and electronic properties can significantly influence how a ligand interacts with its target receptor. researchgate.netnih.gov When incorporated as a cyclopropoxy moiety, these effects are combined with the properties of an ether linkage.

One of the most significant contributions of the cyclopropyl ring is its ability to impose conformational constraints on a molecule. iris-biotech.deresearchgate.net Unlike flexible alkyl chains, the rigid, three-membered ring restricts the number of possible conformations the molecule can adopt. nih.gov This pre-organization can "lock" the molecule into a bioactive conformation that is favorable for binding to a receptor. acs.orgnih.gov

By reducing the molecule's conformational flexibility, the entropic penalty associated with binding is lowered. iris-biotech.denih.gov When a flexible molecule binds to a receptor, it loses a significant amount of conformational entropy, which is energetically unfavorable. A rigid molecule has less entropy to lose, which can lead to a more favorable free energy of binding and, consequently, higher potency. iris-biotech.denih.gov Studies on formyl tripeptides have shown that incorporating a cyclopropyl group can alter the conformational equilibrium around nearby bonds, favoring a specific isomer that is more effective for receptor interaction. nih.gov

The cyclopropyl ring possesses unique electronic properties. Its carbon-carbon bonds have a higher degree of p-character than those in typical alkanes, giving the ring some properties reminiscent of a double bond. researchgate.netnih.gov This can influence its interactions within a binding pocket. The cyclopropoxy group, with its ether oxygen, introduces a polar component and a potential hydrogen bond acceptor, further modifying the electronic landscape of the molecule.

Sterically, the cyclopropyl group acts as a small, rigid, and lipophilic spacer. researchgate.net Its defined shape can provide favorable van der Waals contacts within a hydrophobic pocket of a receptor. researchgate.net The size and shape of a substituent can be critical for achieving optimal fit and affinity. nih.govcore.ac.uk Any modifications to the cyclopropyl ring, such as adding substituents, would alter both the steric and electronic profile, which could either enhance or diminish binding affinity depending on the specific topology of the target's binding site. nih.govrsc.org

The table below illustrates how modifications to a cyclopropyl-containing scaffold can influence key physicochemical properties relevant to receptor binding.

| Analogue Modification | Predicted Impact on Lipophilicity (cLogP) | Potential Effect on Receptor Interaction |

|---|---|---|

| Parent Cyclopropyl Group | Baseline | Provides rigidity and occupies a specific volume. |

| Replacement with Isopropyl Group | Increase | Increases flexibility; may alter optimal binding conformation. |

| Addition of a Methyl Group to the Ring | Increase | Adds steric bulk; may improve van der Waals contacts or cause steric clashes. |

| Addition of a Fluoro Group to the Ring | Slight Increase | Alters electronic profile; may introduce new polar interactions. |

Role of the 2,2-Dimethyl Moiety in Modulating Molecular Recognition and Binding Affinity

The presence of a gem-dimethyl group (two methyl groups on the same carbon) alpha to a functional group is a common strategy in medicinal chemistry to influence a molecule's properties. nih.govacs.org This structural feature can significantly impact molecular recognition and binding affinity through several mechanisms.

The primary influence of the 2,2-dimethyl moiety is steric. Known as the Thorpe-Ingold effect or the "gem-dimethyl effect," these groups can restrict the rotation of adjacent bonds, further constraining the molecule's conformation. acs.orgnih.gov This can guide the carboxylic acid group into a specific orientation that is optimal for interaction with the target. This pre-organization contributes to a more favorable entropic profile upon binding, similar to the effect of the cyclopropyl ring. acs.orgacs.org

Furthermore, the two methyl groups can provide favorable van der Waals interactions with hydrophobic pockets in the receptor, increasing binding affinity. researchgate.net The gem-dimethyl group can also act as a "metabolic shield," sterically hindering the enzymatic metabolism of the adjacent carboxylic acid group, which can improve the compound's pharmacokinetic profile. acs.org In some cases, replacing a single methyl group with a gem-dimethyl group has been shown to convert a compound from an agonist to an antagonist by introducing a steric clash that prevents the receptor from adopting its active conformation. acs.org

Contributions of the Carboxylic Acid Functional Group to SAR and Biological Performance

The carboxylic acid functional group is arguably the most critical component for the biological activity of many compounds, including analogues of 3-Cyclopropoxy-2,2-dimethylpropanoic acid. nih.govresearchgate.net It typically serves as the primary anchor, forming high-energy interactions with the biological target.

In addition to ionic interactions, the carboxylate oxygens are excellent hydrogen bond acceptors, while the protonated form can act as a hydrogen bond donor. researchgate.netresearchgate.net The specific geometry of these interactions is crucial; the distance between the two oxygen atoms in a carboxylate is similar to that in other functional groups like sulfonamides, allowing for similar hydrogen bonding patterns. nih.gov The ability to form these directional and strong interactions is often a key determinant of a drug's potency and specificity. nih.govunina.it

The table below summarizes the pKa and interaction potential of the carboxylic acid group compared to common bioisosteres.

| Functional Group | Approximate pKa | Primary Receptor Interactions |

|---|---|---|

| Carboxylic Acid | ~4-5 | Ionic bonding, H-bond donor/acceptor. nih.gov |

| Tetrazole | ~4.5-5 | Ionic bonding, H-bond acceptor. drughunter.com |

| Hydroxamic Acid | ~8-9 | Metal chelation, H-bond donor/acceptor. nih.gov |

| Acylsulfonamide | Variable (~3-6) | Ionic bonding, H-bond acceptor. nih.gov |

Rational Design and Optimization Strategies for this compound Analogues

Rational drug design for this class of compounds involves systematically modifying each of the three key structural moieties to optimize potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Modification of the Cyclopropoxy Group: The cyclopropyl ring can be substituted to probe for additional interactions. Adding small alkyl or halogen groups can alter lipophilicity and steric bulk, potentially improving binding affinity if the receptor pocket can accommodate them. researchgate.net The ether linkage could be replaced with other groups (e.g., an amide, a direct C-C bond) to change the geometry and electronic properties of the linker.

Modification of the 2,2-Dimethyl Moiety: While the gem-dimethyl group is often optimal for conformational restriction, its size can be varied. Replacing it with a single methyl group or a larger cycloalkyl ring (e.g., cyclobutyl) would systematically alter the steric profile and conformational constraints, providing insight into the size and shape of the binding pocket. acs.org

Bioisosteric Replacement of the Carboxylic Acid: Given the potential liabilities of the carboxylic acid group, replacing it with a bioisostere is a common and effective optimization strategy. nih.govnih.gov Tetrazoles are frequently used as they mimic the acidity and charge distribution of a carboxylic acid while often offering improved metabolic stability and cell permeability. drughunter.com Other options include acyl sulfonamides, hydroxamic acids, or isoxazolols, each with a distinct physicochemical profile that can be used to fine-tune the molecule's properties. nih.govhyphadiscovery.com The choice of bioisostere is highly context-dependent and typically requires empirical testing to find the optimal replacement for a given drug target. nih.gov

By combining these strategies, medicinal chemists can explore the chemical space around the this compound scaffold to develop analogues with superior biological performance.

Computational Chemistry and Molecular Modeling of 3 Cyclopropoxy 2,2 Dimethylpropanoic Acid

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure Determination

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Cyclopropoxy-2,2-dimethylpropanoic acid , these calculations would provide critical insights into its three-dimensional structure and electronic characteristics.

Electronic Structure: Calculations would also determine key electronic properties. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, would highlight regions that are electron-rich (e.g., the oxygen atoms of the ether and carboxylic acid) and electron-poor (e.g., the acidic proton). These maps are crucial for predicting non-covalent interactions. Other calculated parameters would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which indicates the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Quantum Chemical Data for this compound

| Parameter | Hypothetical Value | Significance |

| Relative Conformational Energy (kcal/mol) | Conformer A: 0.0Conformer B: +2.5Conformer C: +4.1 | Identifies the most stable spatial arrangements of the molecule. |

| Dipole Moment (Debye) | ~2.1 D | Indicates the overall polarity of the molecule, affecting its solubility and interaction with polar environments. |

| HOMO-LUMO Gap (eV) | ~5.8 eV | Suggests high chemical stability. A smaller gap would imply higher reactivity. |

| pKa | ~4.5 | Predicts the acidity of the carboxylic acid group, which is crucial for its behavior in biological systems. |

Molecular Docking Studies to Predict Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. europeanreview.org If This compound were being investigated as a potential drug candidate, docking studies would be essential to predict its binding mode and affinity for a specific biological target.

For instance, given its structural similarity to certain anti-inflammatory agents, one might hypothesize its interaction with an enzyme like cyclooxygenase (COX). nih.gov The docking process would involve:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). europeanreview.org

Generating the 3D conformer of the ligand (This compound ).

Using a docking algorithm to systematically place the ligand into the active site of the protein, exploring various orientations and conformations.

Scoring the resulting poses based on a scoring function that estimates the binding free energy. The score typically accounts for hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results would predict the most likely binding pose and provide an estimated binding affinity (e.g., in kcal/mol), which helps in ranking potential drug candidates.

Molecular Dynamics Simulations for Understanding Ligand-Protein Interactions and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. An MD simulation would model the movement of every atom in the system (the protein, the ligand, and surrounding solvent molecules) over time by solving Newton's equations of motion.

For a complex of This compound and a target protein, an MD simulation could:

Assess the stability of the binding pose predicted by docking.

Reveal how the ligand and protein adjust their conformations to achieve an optimal fit.

Identify key amino acid residues that form stable interactions with the ligand.

Calculate a more accurate binding free energy using methods like MM/PBSA or MM/GBSA.

The simulation would track metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone to evaluate the stability of the system over the simulation time (typically nanoseconds to microseconds).

De Novo Design and Virtual Screening Methodologies Utilizing the this compound Scaffold

The core structure of This compound could serve as a scaffold for designing new molecules with potentially improved properties.

De Novo Design: This involves building new molecules from scratch within the constraints of a protein's active site. The cyclopropoxy-dimethylpropanoic acid scaffold could be used as a starting point, with algorithms suggesting novel functional groups to be added to improve binding affinity or other properties like solubility.

Virtual Screening: In this approach, large libraries of virtual compounds would be screened against a target protein. The scaffold of This compound could be used to create a focused library of derivatives. This library would then be docked into the target's active site, and the top-scoring compounds would be prioritized for synthesis and experimental testing. This is a more efficient approach than high-throughput screening of random compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To build a QSAR model for derivatives of This compound , one would need a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values).

The process would involve:

Data Collection: Assembling a series of analogues of This compound with known activities against a specific target.

Descriptor Calculation: For each molecule, calculating a set of numerical descriptors that represent its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., number of hydrogen bond donors/acceptors, topological indices).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives of This compound , guiding the design of more potent compounds. For example, a QSAR study on related phenylpropanoic acid derivatives identified key descriptors that influence their activity. europeanreview.org

Pharmacological and Biological Research Applications of 3 Cyclopropoxy 2,2 Dimethylpropanoic Acid Derivatives

Target Identification and Validation for 3-Cyclopropoxy-2,2-dimethylpropanoic Acid Analogues

One area of investigation for related carboxylic acid derivatives has been their role as inhibitors of enzymes such as Diacylglycerol O-acyltransferase 1 (DGAT1), which is involved in triglyceride synthesis. nih.gov Optimization of lead compounds containing a carboxylic acid has led to the discovery of potent DGAT1 inhibitors. nih.gov Another identified target for similar structures are the non-receptor tyrosine kinases, TANK-binding kinase 1 (TBK1) and IKKε, which are involved in inflammatory signaling pathways. researchgate.net

Furthermore, the replacement of the carboxylic acid with bioisosteres, such as a tetrazole, can modulate the potency and selectivity of these analogues for their targets. researchgate.net This strategy can also improve pharmacokinetic properties. researchgate.net The validation of these targets is a critical step in the drug discovery process, often involving a combination of in vitro assays and in vivo disease models to confirm the therapeutic potential of these compounds. nih.govresearchgate.net

In Vitro Pharmacological Characterization of Related Carboxylic Acid Derivatives

In vitro studies are essential for determining the pharmacological profile of novel compounds. These laboratory-based assays provide detailed information on how derivatives of this compound interact with their biological targets at a molecular and cellular level.

Analogues of this compound have been investigated as enzyme inhibitors. For instance, derivatives of the drug amlexanox (B1666007), which contains a carboxylic acid, have been studied for their inhibitory activity against the kinases TBK1 and IKKε. researchgate.net Research has shown that modifications to the carboxylic acid group can significantly alter the inhibitory potency and selectivity of these compounds. researchgate.net

For example, replacing the carboxylic acid of amlexanox with a tetrazole bioisostere resulted in improved potency for both TBK1 and IKKε. researchgate.net Conversely, converting the carboxylic acid to a methyl amide selectively reduced its potency against TBK1, suggesting a path for developing more selective inhibitors. researchgate.net The mechanism of inhibition for many carboxylic acid-containing enzyme inhibitors is competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. cnr.it However, mixed and non-competitive inhibition mechanisms are also possible. cnr.it

Table 1: In Vitro Potency of Amlexanox and its Derivatives Against TBK1 and IKKε

| Compound | Modification | Target Enzyme | IC₅₀ (nM) |

| Amlexanox | Carboxylic Acid | TBK1 | 400 |

| IKKε | 200 | ||

| Derivative 1 | Tetrazole | TBK1 | 400 |

| IKKε | 200 | ||

| Derivative 2 | Methyl Amide | TBK1 | >10,000 |

| IKKε | 200 |

This table is based on data presented in the referenced literature and is for illustrative purposes. researchgate.net

Receptor binding assays are used to determine the affinity of a compound for a specific receptor and to classify it as an agonist (activator) or antagonist (blocker). Carboxylic acid derivatives have been explored for their activity at various receptors. For example, derivatives of 3-(2-carboxyindol-3-yl)propionic acid have been identified as antagonists of the strychnine-insensitive glycine (B1666218) receptor, which is associated with the N-methyl-D-aspartate (NMDA) receptor complex. acs.org

In other research, novel agonist-antagonist pairs have been discovered for the modulation of calcium and voltage-gated K+ channels. nih.gov One study identified a potent activator with an EC₅₀ of 20 nM and a potent antagonist with a K_B of 3.02 nM, both of which were dependent on the presence of the β1 subunit of the channel. nih.gov This demonstrates the potential for developing highly specific modulators of ion channel function from carboxylic acid-based scaffolds.

Cell-based assays provide a more complex biological system to evaluate the effects of a compound. These assays can measure a wide range of cellular responses, including changes in gene expression, protein activation, and cell viability.

Derivatives of amlexanox have been tested in cultured adipocytes to assess their ability to modulate inflammatory responses. researchgate.net Despite some analogues showing improved in vitro potency against their target kinases, they did not always produce a greater response in cellular assays compared to the parent compound, which may be due to differences in cellular permeability and distribution. researchgate.net

In other studies, cell-based assays have been used to evaluate the anti-inflammatory effects of various compounds. For instance, the ability of certain molecules to inhibit the production of pro-inflammatory cytokines like TNF-α in cell cultures is a common measure of their potential therapeutic benefit. sigmaaldrich.com

In Vivo Preclinical Models for Efficacy and Pharmacodynamic Assessment

Following promising in vitro results, the efficacy and pharmacodynamic properties of drug candidates are evaluated in living organisms, typically in rodent models of human diseases.

Derivatives of this compound and related carboxylic acids have been tested in various rodent models. In a rat model of multivisceral ischemia and reperfusion, ethyl pyruvate, an α-keto carboxylic acid derivative, was shown to reduce organ injury and decrease levels of the pro-inflammatory cytokine TNF-α. sigmaaldrich.com

In the context of metabolic disorders, thiazolidine (B150603) derivatives, which act as agonists of PPARγ, have been shown to improve insulin (B600854) resistance in animal models. google.com The development of compounds with agonist activity for other PPAR subtypes is an area of active research. google.com

Rodent models of inflammatory bowel disease (IBD), such as those induced by chemicals like trinitrobenzene sulfonic acid (TNBS) or dextran (B179266) sulphate sodium (DSS), are widely used to evaluate the efficacy of new anti-inflammatory agents. nih.gov These models allow for the assessment of a compound's ability to reduce inflammation and tissue damage in the gastrointestinal tract. nih.gov

Evaluation in Non-Rodent Animal Models to Bridge Preclinical Studies

Studies on various PPAR agonists in Beagle dogs and monkeys have been instrumental in understanding their therapeutic potential and safety profiles. For instance, the PPARα agonist KRP-101 was investigated in Beagle dogs fed a high-fat diet to induce insulin resistance. nih.gov Administration of KRP-101 led to a significant reduction in visceral fat, improved glucose tolerance, and lowered hepatic triglyceride concentrations, suggesting a therapeutic benefit in conditions associated with visceral obesity and insulin resistance. nih.gov

In another study, the dual PPARα/γ agonist TAK-559 was evaluated in prediabetic rhesus monkeys. mdpi.com The compound demonstrated beneficial effects on lipoprotein profiles and insulin sensitivity without causing weight gain, a side effect sometimes associated with PPARγ agonists. mdpi.com These findings in a non-human primate model were crucial for advancing TAK-559 into further clinical trials. mdpi.com

The pharmacokinetic properties of various compounds are also extensively studied in dogs. For example, studies on the analgesic and anti-inflammatory agent enflicoxib (B1671024) in Beagle dogs detailed its oral bioavailability, metabolism, and plasma protein binding, all critical parameters for determining a dosing regimen. nih.gov Similarly, pharmacokinetic studies of other drugs, such as the angiotensin II receptor blocker irbesartan (B333) and the opioid hydromorphone, have been conducted in dogs to establish their pharmacokinetic profiles and inform their potential therapeutic use in this species and, by extension, in humans. pan.plfrontiersin.org

These studies in non-rodent models highlight the importance of this step in preclinical development. They provide essential data on efficacy, safety, and pharmacokinetics that cannot be obtained from rodent studies alone. While direct evidence for "this compound" is absent, the data from analogous compounds suggest that its derivatives would likely undergo similar rigorous evaluation in non-rodent species to assess their translational potential.

Table 1: Examples of Preclinical Studies of PPAR Agonists in Non-Rodent Animal Models

| Compound | Animal Model | Key Findings | Reference |

| KRP-101 | Beagle Dogs | Reduced visceral fat, improved glucose intolerance and dyslipidemia. | nih.gov |

| TAK-559 | Rhesus Monkeys | Improved lipoprotein profile and insulin sensitivity with no significant change in body weight. | mdpi.com |

| Fenofibrate | Rodents and Humans | Lack of effect on alcohol craving and consumption in humans at equivalent doses that were effective in rodents, highlighting translational challenges. | elsevierpure.com |

| WY14643 | Rats and Monkeys | Attenuated nicotine- and cue-induced reinstatement of nicotine-seeking behavior. | nih.gov |

Elucidation of the Mechanism of Action for Biologically Active this compound Analogues

The biological effects of many 3-alkoxy-2,2-dimethylpropanoic acid derivatives are primarily attributed to their activity as modulators of peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation. nih.govnih.gov There are three main isoforms of PPARs: PPARα, PPARγ, and PPARβ/δ.

The general mechanism of action for PPAR agonists involves the following steps:

Ligand Binding: The agonist, in this case a derivative of this compound, enters the cell and binds to the ligand-binding domain (LBD) of a specific PPAR isoform located in the nucleus. mdpi.com

Conformational Change and Heterodimerization: Upon ligand binding, the PPAR undergoes a conformational change. This altered conformation promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with another nuclear receptor, the retinoid X receptor (RXR). mdpi.com

DNA Binding: The PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. nih.gov

Gene Transcription: The binding of the heterodimer and its associated coactivators to the PPRE initiates or enhances the transcription of the downstream genes. nih.gov

The specific therapeutic effects of a PPAR agonist depend on which isoform(s) it activates:

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, PPARα activation leads to the upregulation of genes involved in fatty acid uptake and oxidation. This results in a reduction of plasma triglycerides and is the mechanism behind the therapeutic effects of fibrate drugs used to treat dyslipidemia. elsevierpure.com

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis, lipid storage, and insulin sensitivity. nih.gov Activation of PPARγ by agonists like the thiazolidinediones (TZDs) enhances insulin action and glucose uptake in peripheral tissues, making it a target for the treatment of type 2 diabetes. nih.gov

PPARβ/δ Activation: This isoform is ubiquitously expressed and is involved in fatty acid oxidation, particularly in skeletal muscle. Its activation is being explored for the treatment of metabolic syndrome and dyslipidemia.

Structure-activity relationship (SAR) studies on various synthetic PPAR agonists have revealed the importance of specific chemical moieties for their activity. For many agonists, a carboxylic acid headgroup is crucial for binding to the receptor. nih.govresearchgate.net The potency and selectivity of a compound for different PPAR isoforms are influenced by the nature of the linker and the hydrophobic tail of the molecule. While specific SAR studies on this compound are not publicly available, research on other 3-alkoxyphenylpropanoic acid derivatives indicates that the length and nature of the alkoxy group can significantly impact PPARδ transactivation activity and selectivity. elsevierpure.com The cyclopropoxy group in the target compound likely serves as a key hydrophobic element influencing its interaction with the ligand-binding pocket of the PPARs.

Metabolic Considerations in the Design of 3 Cyclopropoxy 2,2 Dimethylpropanoic Acid Analogues

In Vitro Metabolic Stability Assessment (e.g., hepatic microsomes, hepatocytes)

The evaluation of metabolic stability is a critical step in the drug discovery process, providing insights into a compound's pharmacokinetic profile. bioivt.com For analogues of 3-cyclopropoxy-2,2-dimethylpropanoic acid, in vitro assays using liver microsomes and hepatocytes are essential tools to predict their metabolic fate in vivo. nuvisan.comresearchgate.net

Liver microsomes, which primarily contain phase I cytochrome P450 (CYP) enzymes, are used to assess the susceptibility of a compound to oxidative metabolism. bioivt.com Hepatocyte assays offer a more comprehensive picture by including both phase I and phase II (conjugation) metabolic pathways. bioivt.comnuvisan.com The rate of disappearance of the parent compound over time in these systems allows for the determination of key parameters like intrinsic clearance (CLint) and half-life (t½). nuvisan.com

For instance, a study on a series of L-amino alcohol derivatives found that the optimal compound had a half-life of less than 5 minutes in human liver microsomes, indicating poor metabolic stability. nih.gov This prompted the use of a scaffold hopping strategy to design more stable analogues. nih.gov Similarly, the metabolic stability of various compounds can be compared across different species (e.g., human, rat, mouse, dog, monkey) to identify a suitable species for preclinical testing that best reflects human metabolism. nuvisan.comfrontiersin.org

The data generated from these in vitro studies, such as the percentage of the drug remaining after a specific incubation period, helps in ranking and selecting compounds with more favorable metabolic profiles for further development. researchgate.net For example, a study might show that after 120 minutes of incubation in rat liver microsomes, approximately 46% of a test compound is metabolized, while in human liver microsomes, the degradation is less than 20%. frontiersin.org This kind of data is crucial for making informed decisions in the lead optimization phase.

Interactive Data Table: Illustrative Metabolic Stability of a Hypothetical this compound Analogue

| Test System | Incubation Time (min) | % Parent Compound Remaining | Calculated Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 60 | 75 | 120 | 5.8 |

| Rat Liver Microsomes | 60 | 45 | 55 | 12.6 |

| Human Hepatocytes | 120 | 60 | 180 | 3.9 |

| Rat Hepatocytes | 120 | 30 | 70 | 9.9 |

Role of the Cyclopropyl (B3062369) Group in Modulating Metabolic Pathways and Oxidative Stability

The cyclopropyl group is a common structural motif in medicinal chemistry, often introduced to enhance a molecule's pharmacological properties. iris-biotech.deresearchgate.netnih.gov Its unique electronic and conformational characteristics can significantly influence metabolic stability. iris-biotech.denih.gov

The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This is because the initial hydrogen atom abstraction step, which is often rate-limiting in CYP-mediated oxidation, requires more energy. hyphadiscovery.com This inherent stability can be strategically employed to block metabolic "soft spots" in a molecule, thereby increasing its half-life and oral bioavailability. For example, replacing an N-ethyl group, which is prone to CYP450-mediated oxidation, with an N-cyclopropyl group can enhance metabolic stability. iris-biotech.de

However, the metabolic fate of a cyclopropyl group can be complex and context-dependent. hyphadiscovery.com In some cases, particularly when attached to an amine, the cyclopropyl ring can undergo bioactivation to form reactive metabolites. nih.govhyphadiscovery.com This process can involve CYP-mediated oxidation to form a cyclopropyl radical, which can then undergo ring-opening and react with cellular nucleophiles like glutathione (B108866) (GSH). nih.gov Such bioactivation pathways have been observed for certain hepatitis C virus NS5B inhibitors and the antibiotic trovafloxacin. nih.govhyphadiscovery.comnih.gov

Therefore, while the cyclopropyl group can be a valuable tool for improving metabolic stability, careful evaluation of its metabolic pathways is necessary to avoid potential toxicity issues. hyphadiscovery.comnih.gov

Influence of the 2,2-Dimethyl Moiety on Biotransformation and Metabolic Clearance

The gem-dimethyl group, also known as a 2,2-dimethyl moiety, is another structural feature frequently utilized in medicinal chemistry to improve the metabolic profile of drug candidates. researchgate.net Its primary role is often to act as a "metabolic blocker" by sterically hindering access of metabolizing enzymes to adjacent vulnerable sites.

By replacing a metabolically labile methylene (B1212753) group (CH2) with a gem-dimethyl group, the rate of oxidative metabolism at that position can be significantly reduced. researchgate.net This strategy has been successfully employed to block the metabolism of benzylamines and heteroaryl methylamines, which are otherwise susceptible to cytochrome oxidation. researchgate.net

In the context of this compound analogues, the 2,2-dimethyl moiety can shield the adjacent carboxylic acid and ether functionalities from enzymatic attack, thereby reducing metabolic clearance and prolonging the drug's duration of action. The Thorpe-Ingold effect, induced by the gem-dimethyl group, can also influence the molecule's conformation, potentially leading to a more favorable orientation for target binding and a less favorable one for metabolic enzymes. researchgate.net

In some instances, a gem-dimethyl group has been used to replace a cyclopropyl ring to avert bioactivation pathways. nih.govhyphadiscovery.com For example, in a series of hepatitis C virus NS5B inhibitors, replacement of a cyclopropyl group with a gem-dimethyl group successfully prevented the formation of reactive glutathione conjugates. nih.gov

Strategies for Improving the Metabolic Stability of this compound Derivatives

Improving the metabolic stability of lead compounds is a key objective in drug design. For derivatives of this compound, several strategies can be employed to enhance their metabolic robustness.

Scaffold Hopping: This strategy involves replacing a metabolically labile part of the molecule with a different, more stable chemical scaffold while retaining the key pharmacophoric features. nih.govnih.gov For instance, if a particular aromatic ring in a derivative is identified as a metabolic hotspot, it could be replaced with a more electron-deficient and less oxidation-prone heterocyclic ring system, such as a pyridine (B92270) or pyrimidine. nih.gov

Prodrug Approaches: The carboxylic acid moiety, while often crucial for pharmacological activity, can be a site for metabolic conjugation reactions, such as glucuronidation, which can lead to rapid clearance. researchgate.netnih.govnih.gov A prodrug strategy can temporarily mask the carboxylic acid group with a promoiety that is cleaved in vivo to release the active parent drug. nih.govresearchgate.net Common prodrug approaches for carboxylic acids include esterification. nih.govrutgers.edu This can also improve other properties like solubility and permeability. rutgers.edumdpi.com

Deuteration: Replacing hydrogen atoms at known metabolic sites with their heavier isotope, deuterium, can slow down the rate of metabolism. This is due to the kinetic isotope effect, where the C-D bond is stronger and more difficult to break by metabolic enzymes than a C-H bond.

Introduction of Steric Shields: As discussed with the gem-dimethyl group, introducing bulky substituents near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes. nih.gov For example, placing fluoro or methyl groups in close proximity to amide bonds has been shown to improve microsomal stability in certain classes of compounds. nih.gov

Interactive Data Table: Potential Strategies and Their Rationale

| Strategy | Rationale | Potential Outcome |

| Scaffold Hopping | Replace a metabolically weak part of the molecule with a more stable isostere. | Reduced oxidative metabolism, increased half-life. |

| Ester Prodrug | Mask the carboxylic acid to prevent rapid conjugation and improve permeability. | Delayed clearance, improved bioavailability. |

| Deuteration | Strengthen C-H bonds at metabolic hotspots. | Slower rate of metabolism. |

| Steric Shielding | Block enzyme access to labile sites. | Increased metabolic stability. |

Patent Landscape and Intellectual Property of 3 Cyclopropoxy 2,2 Dimethylpropanoic Acid

Analysis of Existing Patents Featuring Cyclopropoxy and Dimethylpropanoic Acid Scaffolds in Medicinal Chemistry

A thorough analysis of the patent literature reveals that while no patents specifically claim the exact molecule of 3-Cyclopropoxy-2,2-dimethylpropanoic acid, its core structural components—the cyclopropoxy group and the dimethylpropanoic acid scaffold—are featured in numerous patents for a variety of therapeutic applications. This indicates the recognized value of these moieties in medicinal chemistry.

The cyclopropyl (B3062369) group , and by extension the cyclopropoxy moiety, is a well-regarded structural motif in modern medicinal chemistry. justia.comresearchgate.net Its incorporation into drug candidates can significantly influence key pharmaceutical properties. These advantages are attributed to the planar, rigid structure and the significant ring strain of the cyclopropyl ring. justia.com This can lead to improved metabolic stability, altered pKa, enhanced binding to target proteins, and increased lipophilicity. justia.comresearchgate.net Consequently, many marketed drugs and clinical candidates contain a cyclopropyl scaffold. researchgate.netnih.gov

Patents have been granted for a wide range of compounds featuring the cyclopropyl scaffold for various therapeutic areas, including cancer, infectious diseases, respiratory disorders, and cardiovascular diseases. nih.gov For instance, the cyclopropane (B1198618) ring is a key feature in certain antiviral and anticancer agents. The unique steric and electronic properties of the cyclopropane fragment make it an attractive component for developing new pharmacologically active agents. researchgate.net

Similarly, the dimethylpropanoic acid scaffold has appeared in the patent literature, often as part of larger molecules with therapeutic potential. For example, a patent for pyrrole (B145914) derivatives as pharmaceutical agents includes a compound with a 2,2-dimethylpropanoic acid moiety. google.com This highlights the utility of this scaffold in constructing larger, patentable chemical entities. Derivatives of 2,2-dimethylcyclopropanecarboxylic acid have also been patented as intermediates for insecticides, demonstrating the chemical tractability and industrial relevance of this structural class. google.com

The following table provides a summary of representative patents and patent applications that feature the cyclopropoxy and dimethylpropanoic acid scaffolds, illustrating the breadth of their application in medicinal chemistry.

| Patent/Application Number | Title | Key Scaffold(s) Mentioned | Therapeutic Area/Use |

| WO2006012642A2 | Pyrrole derivatives as pharmaceutical agents | Dimethylpropanoic acid | Not specified |

| US4864052A | 2,2-Dimethylcyclopropane-carboxylic acid derivatives | 2,2-Dimethylcyclopropanecarboxylic acid | Intermediates for insecticides |

| WO2016177845A1 | Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof | Cyclopropane carboxylic acid | Anti-inflammatory, Respiratory disorders |

| WO2022079290A2 | Cullin ring ubiquitin ligase compounds and uses thereof | General mention of scaffolding proteins for drug design | Cancer, Metabolic disorders, Infectious diseases, Neurological disorders |

| EP3385252B1 | Cannabinoid receptor modulators | General mention of bridged ring systems | Pain, and other conditions mediated by cannabinoid receptors |

This analysis of the patent landscape underscores that while this compound itself may be a novel composition of matter, its constituent parts are well-established in the art of medicinal chemistry. This suggests that novel derivatives or specific therapeutic applications of this core structure could be patentable.

Freedom-to-Operate Analysis for Novel this compound Derivatives

A freedom-to-operate (FTO) analysis is a crucial step for any entity looking to develop and commercialize a new product. It aims to determine whether a proposed product or process infringes on the existing intellectual property rights of others. For novel derivatives of this compound, a comprehensive FTO analysis would involve several key steps:

Defining the Scope of the Analysis : The first step is to clearly define the chemical space of interest. This includes not only the specific derivatives of this compound that are being considered for development but also the intended therapeutic uses.

Comprehensive Patent Searching : A thorough search of granted patents and published patent applications is then conducted. This search would use a variety of strategies, including keyword searches for "cyclopropoxy," "dimethylpropanoic acid," and related terms, as well as chemical structure searches to identify patents claiming structurally similar compounds. The search should cover major patent jurisdictions worldwide.

Analysis of Patent Claims : The claims of the identified patents are then carefully analyzed to determine their scope. This legal and scientific analysis assesses whether the proposed derivatives of this compound would fall within the scope of any existing patent claims.

Risk Assessment : Based on the analysis of the patent claims, a risk assessment is performed. This involves categorizing the identified patents based on the level of risk they pose to the commercialization of the new derivatives. For example, a patent with broad claims covering a wide range of cyclopropoxy-containing compounds for a specific disease would pose a higher risk than a patent with narrow claims to a very specific chemical structure for an unrelated use.

Strategic Planning : If potential blocking patents are identified, several strategies can be employed to mitigate the risk. These can include:

Designing around the patent : Modifying the chemical structure of the derivative to avoid infringing on the patent claims.

Licensing : Negotiating a license with the patent holder to use the patented technology.

Challenging the patent : Attempting to invalidate the patent if there are grounds to believe it was improperly granted.

Monitoring : Keeping a close watch on pending patent applications to anticipate potential future conflicts.

Conducting a thorough FTO analysis early in the development process can help to avoid costly legal battles and ensure a smoother path to market for novel derivatives of this compound.

Strategies for Patenting Novel Chemical Entities and Therapeutic Applications Based on the Core Structure

Securing robust patent protection is essential for recouping the significant investment required for drug development. For novel chemical entities (NCEs) and therapeutic applications based on the this compound core structure, a multi-faceted patenting strategy should be considered.

Patenting the Novel Chemical Entity (Composition of Matter) : If this compound or its derivatives are indeed novel and have not been previously disclosed, they can be claimed as new compositions of matter. This is the broadest and most valuable type of patent protection, as it covers the compound itself, regardless of its method of use. To be patentable, the NCE must be:

Novel : Not previously known or described in the prior art.

Non-obvious : An invention is considered non-obvious if it would not have been obvious to a person of ordinary skill in the relevant field at the time the invention was made. The unique combination of the cyclopropoxy and dimethylpropanoic acid moieties, if it leads to unexpected beneficial properties, could support an argument for non-obviousness.

Useful : The invention must have a specific, substantial, and credible utility. In the context of medicinal chemistry, this usually means demonstrating a specific biological activity or therapeutic effect.

Patenting New Therapeutic Uses (Method of Use) : Even if the core structure of this compound is already known, a new therapeutic use for the compound can be patented. This is known as a method-of-use patent. For example, if it is discovered that a derivative of this acid is effective in treating a particular type of cancer, a patent can be sought for "a method of treating cancer in a subject by administering a therapeutically effective amount of the compound."

Patenting Formulations and Methods of Manufacturing : Further patent protection can be obtained by claiming novel pharmaceutical formulations containing the active compound. This could include specific combinations of excipients, controlled-release formulations, or novel delivery systems that improve the drug's performance. Similarly, new and inventive methods of synthesizing this compound or its derivatives can also be patented.

Strategic Considerations : A successful patenting strategy will often involve filing a series of patent applications to build a "patent portfolio" around the core invention. This can create multiple layers of protection and make it more difficult for competitors to design around the patents. It is also crucial to consider the global patent landscape and file for protection in key markets around the world. The use of spirocyclic scaffolds, for example, has been a strategy to increase the three-dimensionality of molecules and achieve favorable drug-like properties, which can be a key point in demonstrating non-obviousness. tandfonline.com

By carefully considering the existing patent landscape, conducting a thorough freedom-to-operate analysis, and implementing a strategic patenting plan, the intellectual property surrounding novel derivatives of this compound can be effectively protected, paving the way for their potential development into valuable therapeutic agents.

Future Research Directions and Translational Potential for 3 Cyclopropoxy 2,2 Dimethylpropanoic Acid

Exploration of Novel Therapeutic Areas and Biological Targets for Derivatives

The inherent characteristics of the cyclopropyl (B3062369) and gem-dimethyl groups suggest that derivatives of 3-Cyclopropoxy-2,2-dimethylpropanoic acid could be engineered to interact with a variety of biological targets. The cyclopropyl group, a well-regarded feature in medicinal chemistry, is known to enhance metabolic stability and potency in drug candidates. researchgate.net Its rigid nature can also confer a favorable conformational bias for binding to specific protein targets. researchgate.net

Future research should focus on the synthesis and screening of a diverse library of derivatives to identify novel biological activities. Given that compounds containing cyclopropane (B1198618) rings have shown a wide array of biological effects, including anticancer, antiviral, and antifungal properties, these therapeutic areas represent logical starting points for investigation. researchgate.net Furthermore, the structural similarity to other biologically active carboxylic acids suggests potential applications in metabolic diseases or inflammation. For instance, certain cyclopropane-containing carboxylic acid derivatives have been explored as leukotriene C4 synthase inhibitors for respiratory and inflammatory diseases. google.com

The exploration of bioisosteric replacements for the carboxylic acid group could also lead to new therapeutic avenues. Replacing the carboxylic acid with other acidic functional groups, or even non-acidic moieties that can mimic its interactions, may alter the pharmacokinetic profile and target specificity of the resulting analogs.

Development of Advanced Synthetic Methodologies for Diversification and Library Generation

To fully explore the therapeutic potential of this compound, the development of efficient and versatile synthetic routes for generating a diverse chemical library is paramount. The sterically hindered nature of the 2,2-dimethylpropanoic acid moiety presents a synthetic challenge that requires modern synthetic methodologies.

Future efforts should concentrate on developing robust and scalable synthetic strategies. For example, palladium-catalyzed C(sp³)–H arylation of pivalic acid has been shown to be an effective method for creating a library of 3-aryl-2,2-dimethylpropanoic acids, which could be adapted for the synthesis of various derivatives of the target compound. rsc.org

Furthermore, the generation of a combinatorial library through techniques such as parallel synthesis would enable the rapid production of a wide range of analogs. This would involve the systematic variation of the substituents on the cyclopropane ring and the modification of the carboxylic acid group. Such a library would be an invaluable resource for high-throughput screening campaigns to identify lead compounds with desirable biological activities.

Integration of Artificial Intelligence and Machine Learning Approaches in the Discovery and Optimization of Analogues

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of analogs of this compound. These computational tools can be employed at various stages of the drug discovery pipeline, from target identification to lead optimization. nih.gov

AI/ML models can be trained on existing data of compounds with similar structural features to predict potential biological targets and activities. nih.gov This can help prioritize the synthesis of analogs that are more likely to exhibit the desired therapeutic effects. For instance, AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, thereby reducing the number of molecules that need to be synthesized and tested experimentally. nih.gov

Design and Synthesis of Prodrug Strategies for Enhanced Delivery and Efficacy

The 2,2-dimethylpropanoic acid moiety, while potentially contributing to metabolic stability, may also present challenges in terms of solubility and bioavailability. Prodrug strategies offer a viable solution to overcome these limitations and enhance the therapeutic efficacy of this compound and its derivatives.

Future research should focus on the design and synthesis of various prodrugs that can mask the carboxylic acid group until the compound reaches its target site. A common approach is the formation of ester prodrugs, which can be cleaved by endogenous esterases to release the active carboxylic acid. The choice of the ester promoiety can be tailored to modulate the physicochemical properties of the prodrug, such as its lipophilicity and rate of hydrolysis. For sterically hindered carboxylic acids, specialized promoieties may be required to ensure efficient enzymatic cleavage.

Q & A

Q. How can researchers optimize the synthesis of 3-Cyclopropoxy-2,2-dimethylpropanoic acid to improve yield and purity?

Methodological Answer: Synthesis optimization requires multi-step protocols, including protective group strategies (e.g., benzyloxycarbonyl for amino groups) and precise control of reaction conditions (temperature, solvent polarity, and catalyst selection). For cyclopropane-containing analogs, ring-opening reactions or cyclopropanation via Simmons-Smith reagents may be adapted . Purification steps should employ preparative HPLC or recrystallization to isolate stereoisomers, as steric hindrance from dimethyl groups can complicate separation .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming cyclopropane ring geometry and substituent orientation.

- X-ray Crystallography : Resolves steric clashes between the cyclopropoxy and dimethyl groups .

- HPLC-MS : Validates purity and detects hydrolytic degradation products under acidic/basic conditions .

Q. How should researchers assess the hydrolytic stability of this compound under physiological conditions?

Methodological Answer: Conduct stability studies in buffer solutions (pH 1–10) at 37°C, monitoring degradation via HPLC. The cyclopropoxy group’s strain may increase susceptibility to nucleophilic attack, requiring comparison with non-cyclopropane analogs. Use kinetic modeling to predict half-lives and identify degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer: Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:

- Comparative Assays : Test parent compound and metabolites (e.g., free acid vs. ester prodrugs) .

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations using LC-MS/MS to correlate exposure with efficacy .

- Species-Specific Metabolism Studies : Use microsomal assays to identify interspecies differences in cytochrome P450 activity .

Q. How can computational modeling predict the interaction of this compound with enzyme targets?

Methodological Answer:

- Molecular Docking : Screen against target enzymes (e.g., carboxylases) to assess steric compatibility of the cyclopropoxy group .

- Molecular Dynamics (MD) Simulations : Evaluate conformational stability of the compound-enzyme complex under physiological conditions .

- QSAR Analysis : Correlate substituent electronic effects (e.g., cyclopropane ring strain) with inhibitory potency .

Q. What factors influence regioselectivity in derivatization reactions of this compound?

Methodological Answer:

- Steric Effects : The dimethyl group directs electrophiles to the cyclopropoxy moiety’s less hindered positions .

- Electronic Effects : Electron-withdrawing substituents on the cyclopropane ring enhance carboxylate reactivity for amide coupling .

- Catalyst Design : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to achieve enantioselective modifications .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s enzyme inhibition potency across studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables like buffer ionic strength, cofactor concentrations, and enzyme source purity .

- Negative Controls : Include structurally related inactive analogs (e.g., cyclopentoxy derivatives) to validate target specificity .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity across datasets .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: